molecular formula C13H10N2 B13667073 Benzo(h)quinoline, 2-amino- CAS No. 67410-22-4

Benzo(h)quinoline, 2-amino-

Cat. No.: B13667073
CAS No.: 67410-22-4
M. Wt: 194.23 g/mol
InChI Key: ADDJIAQBVKRVFQ-UHFFFAOYSA-N
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Description

Benzo(h)quinoline, 2-amino- is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(h)quinoline, 2-amino- can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another method includes the Friedländer annulation, where formyl naphthylamines react with primary or secondary alcohols in the presence of urea/KOH or diketones or β-ketoesters .

Industrial Production Methods

Industrial production of benzo(h)quinoline, 2-amino- often involves the use of green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo(h)quinoline, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzo(h)quinoline derivatives .

Mechanism of Action

The mechanism of action of benzo(h)quinoline, 2-amino- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, thereby suppressing autophosphorylation and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse biological and chemical properties .

Properties

CAS No.

67410-22-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[h]quinolin-2-amine

InChI

InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)

InChI Key

ADDJIAQBVKRVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N

Origin of Product

United States

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